3-Amino-5-(trifluoromethyl)benzoic acid

Catalog No.
S667458
CAS No.
328-68-7
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(trifluoromethyl)benzoic acid

CAS Number

328-68-7

Product Name

3-Amino-5-(trifluoromethyl)benzoic acid

IUPAC Name

3-amino-5-(trifluoromethyl)benzoic acid

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14)

InChI Key

WBTHOSZMTIPJLR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O

Synthesis and Characterization:

3-Amino-5-(trifluoromethyl)benzoic acid is a small molecule organic compound with the chemical formula C₈H₆F₃NO₂. It is a white crystalline solid with a melting point of 142-146 °C. The compound can be synthesized through various methods, including the diazotization of 3-amino-5-methylbenzoic acid followed by treatment with trifluoroacetic anhydride []. Its structure and purity are typically confirmed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry [, ].

Potential Biological Applications:

Research suggests that 3-Amino-5-(trifluoromethyl)benzoic acid possesses potential biological activities, making it an attractive target for further investigation. Here are some specific areas of exploration:

  • Antimicrobial activity

    Studies have shown that the compound exhibits antibacterial and antifungal properties against various pathogens [, ]. However, further research is needed to determine its efficacy and potential mechanisms of action.

  • Enzyme inhibition

    The compound has been identified as a potential inhibitor of certain enzymes, such as kinases, which are involved in various cellular processes []. This suggests its potential role in the development of drugs targeting specific diseases.

  • Antioxidant activity

    Certain studies have indicated that 3-Amino-5-(trifluoromethyl)benzoic acid may possess antioxidant properties []. However, more research is required to understand its potential applications in this area.

3-Amino-5-(trifluoromethyl)benzoic acid is an aromatic organic compound characterized by the presence of an amino group (-NH₂) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of a benzoic acid structure. Its chemical formula is C₈H₆F₃NO₂, and it appears as a white crystalline solid with a melting point ranging from 142 to 146 °C . The unique arrangement of functional groups contributes to its distinct properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

Due to its functional groups:

  • Nitration: The compound can be nitrated to introduce additional nitro groups, which can then be reduced to amines.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amine Reactions: The amino group can undergo acylation or alkylation reactions, allowing for the formation of derivatives with varied biological activities .

These reactions highlight its versatility in organic synthesis, enabling the development of more complex molecules.

Research into the biological activity of 3-Amino-5-(trifluoromethyl)benzoic acid indicates that it may possess significant antibacterial and antifungal properties against various pathogens. Additionally, it has been identified as a potential inhibitor of specific enzymes, such as kinases, which play crucial roles in cellular processes. This suggests its potential utility in drug development targeting specific diseases. Some studies also hint at antioxidant properties, although further investigation is necessary to fully elucidate these effects .

Several methods exist for synthesizing 3-Amino-5-(trifluoromethyl)benzoic acid:

  • Diazotization Method: This involves the diazotization of 3-amino-5-methylbenzoic acid followed by treatment with trifluoroacetic anhydride.
  • Nitration and Reduction: Another common approach is the nitration of 3-(trifluoromethyl)toluene, which is subsequently reduced to yield the desired amino compound .

These methods illustrate the compound's accessibility for research and industrial purposes.

3-Amino-5-(trifluoromethyl)benzoic acid has potential applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial or antifungal agents.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic compounds.
  • Research: Its unique properties make it valuable in studies related to enzyme inhibition and antioxidant activity .

Several compounds share structural similarities with 3-Amino-5-(trifluoromethyl)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Nitro-5-(trifluoromethyl)benzoic AcidNitro group at position 3Exhibits different reactivity profiles due to nitro functionality .
4-Amino-3-(trifluoromethyl)benzoic AcidAmino group at position 4Potentially different biological activities due to positional variation.
2-Amino-4-(trifluoromethyl)benzoic AcidAmino group at position 2May exhibit distinct pharmacological properties compared to 3-amino variant.

The uniqueness of 3-Amino-5-(trifluoromethyl)benzoic acid lies in its specific positioning of functional groups, which influences its chemical reactivity and biological activity compared to these similar compounds. Further research could elucidate how these structural differences translate into varying biological effects and applications.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-5-(trifluoromethyl)benzoic acid

Dates

Modify: 2023-08-15

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